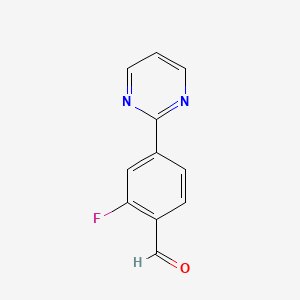

2-Fluoro-4-(pyrimidin-2-YL)benzaldehyde

Description

Contextual Significance of Fluorinated Benzaldehydes and Pyrimidine (B1678525) Scaffolds in Organic Synthesis

Fluorinated benzaldehydes are valuable building blocks in organic synthesis. The presence of a fluorine atom can significantly alter the electronic properties of the benzaldehyde (B42025) molecule, influencing its reactivity and the properties of the resulting products. The strong electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions and can also be used to fine-tune the biological activity of pharmaceutical compounds.

The pyrimidine scaffold is a heterocyclic aromatic compound that is a core component of nucleic acids, DNA and RNA. nih.gov This structural motif is prevalent in a vast array of biologically active compounds, including many approved drugs. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. nih.govmdpi.com The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the creation of diverse molecular architectures with tailored biological functions.

The combination of a fluorinated benzaldehyde and a pyrimidine ring in 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde results in a molecule with considerable potential as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the fluorinated pyrimidine moiety can impart desirable physicochemical and biological properties to the final products.

Overview of Research Trajectories for this compound

Current research involving this compound primarily focuses on its synthesis and its application as a key intermediate in the preparation of more complex molecules with potential therapeutic applications.

Synthesis: The synthesis of this compound is not widely detailed in readily available literature, suggesting it is a specialized reagent. However, general synthetic strategies for similar compounds often involve cross-coupling reactions. A plausible and common method for constructing the C-C bond between the benzaldehyde and pyrimidine rings is the Suzuki coupling reaction. nih.gov This palladium-catalyzed reaction would typically involve the coupling of a boronic acid derivative of one of the rings with a halide derivative of the other.

For instance, 2-chloropyrimidine (B141910) could be reacted with 4-formyl-3-fluorophenylboronic acid, or alternatively, pyrimidine-2-boronic acid could be coupled with a suitable 2-fluoro-4-halobenzaldehyde. The choice of reactants and reaction conditions, such as the palladium catalyst, base, and solvent, would be critical for achieving a good yield of the desired product.

Applications in Further Synthesis: The primary research trajectory for this compound is its use as a building block. The aldehyde functional group is highly reactive and can participate in a wide range of chemical reactions, including:

Reductive amination: To form substituted benzylamines.

Wittig reaction: To create alkenes.

Aldol (B89426) condensation: To form α,β-unsaturated ketones.

Oxidation: To produce the corresponding carboxylic acid.

Reduction: To yield the benzyl (B1604629) alcohol.

These transformations allow for the incorporation of the 2-fluoro-4-(pyrimidin-2-yl)phenyl moiety into larger and more complex molecular frameworks. Given the biological significance of the pyrimidine core, it is highly probable that this compound is utilized in the synthesis of potential drug candidates, where the specific substitution pattern is designed to interact with a particular biological target.

While specific research articles detailing the extensive use of this compound are not abundant in the public domain, its structural features strongly suggest its role as a valuable intermediate in discovery chemistry, particularly for the synthesis of novel bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

433920-96-8 |

|---|---|

Molecular Formula |

C11H7FN2O |

Molecular Weight |

202.18 g/mol |

IUPAC Name |

2-fluoro-4-pyrimidin-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H7FN2O/c12-10-6-8(2-3-9(10)7-15)11-13-4-1-5-14-11/h1-7H |

InChI Key |

UPCCKZGEKVVLHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC(=C(C=C2)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Fluoro 4 Pyrimidin 2 Yl Benzaldehyde and Its Analogs

Established Synthetic Routes to the Core Structure of 2-Fluoro-4-(pyrimidin-2-YL)benzaldehyde

The formation of the biaryl linkage between the pyrimidine (B1678525) and benzene (B151609) rings is a central challenge in the synthesis of the target compound. Several robust methods are employed to achieve this connection efficiently.

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. core.ac.uknih.gov In the context of synthesizing pyrimidine-substituted fluoroarenes, this strategy typically involves the displacement of a halide (often fluoride (B91410) or chloride) from an activated benzene ring by a pyrimidine nucleophile, or vice versa. The reaction proceeds through a two-step addition-elimination mechanism featuring a resonance-stabilized Meisenheimer intermediate. core.ac.uk

The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strongly electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack. nih.gov Fluorine itself, due to its high electronegativity, can activate an aromatic ring for SNAr, and fluorinated arenes are often used as substrates in these reactions. core.ac.uklboro.ac.uk For instance, the reaction of a pentafluorobenzaldehyde (B1199891) with a nucleophile like morpholine (B109124) proceeds readily at room temperature, demonstrating the high reactivity of polyfluorinated rings. core.ac.uk The reactivity order for halogens as leaving groups in SNAr is generally F > Cl > Br > I, which is the reverse of their order in SN1/SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. nih.gov

In a potential synthesis of this compound, a precursor such as 2,4-difluorobenzaldehyde (B74705) could be reacted with a suitable pyrimidine nucleophile. The fluorine atom at the C-4 position is activated by both the ortho-fluorine and the para-aldehyde group, making it susceptible to substitution.

Table 1: Examples of SNAr Reactions on Fluorinated Aromatic Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer a highly efficient route to complex heterocyclic structures like pyrimidines. nih.govmdpi.com These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. researchgate.net

A prominent example is the Biginelli reaction, an acid-catalyzed cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. researchgate.netnih.gov This methodology can utilize substituted benzaldehydes as one of the key components, making it a viable strategy for synthesizing precursors to this compound or its analogs. researchgate.netnih.gov The resulting dihydropyrimidine (B8664642) core can then be subjected to post-condensation modifications, such as oxidation to form the aromatic pyrimidine ring. researchgate.net Research has shown the utility of fluorous benzaldehydes in Biginelli reactions, followed by modifications like Suzuki coupling, to create diverse biaryl-substituted pyrimidine structures. researchgate.netnih.gov

Other MCRs can involve different combinations of starting materials to construct the pyrimidine ring. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been used to synthesize 2,4,6-triarylpyrimidines. mdpi.com

Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, making them ideal for constructing the pyrimidine-phenyl linkage. nobelprize.orglibretexts.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a leading strategy in this area due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance of a wide range of functional groups. nih.govmdpi.com

The general catalytic cycle for a Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. nobelprize.orgmdpi.com

Transmetalation: The organic group from the organoboron species (R²-B(OR)₂) is transferred to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. This step is typically facilitated by a base. nobelprize.orgmdpi.com

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.orgmdpi.com

To synthesize this compound, this reaction could be approached in two primary ways:

Coupling a pyrimidine-boronic acid with a halogenated 2-fluorobenzaldehyde (B47322) (e.g., 4-bromo-2-fluorobenzaldehyde).

Coupling a (2-fluoro-4-formylphenyl)boronic acid with a halogenated pyrimidine (e.g., 2-chloropyrimidine).

Numerous studies have demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of aryl-substituted pyrimidines, including those starting from 2,4-dichloropyrimidines or other halogenated pyrimidine precursors. mdpi.commdpi.comnih.govresearchgate.net Other palladium-catalyzed reactions, such as the Hiyama coupling (using organosilanes), also provide effective routes for creating C2-aryl pyrimidine derivatives. researchgate.net

Table 3: Palladium-Catalyzed Reactions for Aryl-Pyrimidine Synthesis

The aldehyde functional group is a versatile handle for constructing more complex molecular architectures through condensation reactions. chemcess.com The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde (with no α-hydrogens, like benzaldehyde) with a ketone or another enolizable carbonyl compound in the presence of a base. researchgate.netyoutube.com This reaction is a fundamental method for forming α,β-unsaturated ketones, often referred to as chalcones. acgpubs.org

In the context of this compound, the aldehyde moiety can react with various ketones to generate a library of chalcone-like analogs. The mechanism involves the deprotonation of the α-carbon of the ketone by a base (e.g., hydroxide) to form an enolate nucleophile. youtube.com This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). The resulting aldol adduct readily dehydrates, driven by the formation of a highly conjugated system, to yield the final α,β-unsaturated product and water. youtube.com

Other condensation reactions involving aldehydes include the benzoin (B196080) condensation, where two aromatic aldehydes couple to form an α-hydroxy ketone, and the Perkin condensation, which reacts an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. chemcess.comwikipedia.org These reactions highlight the synthetic utility of the benzaldehyde group in creating diverse molecular scaffolds.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

The selection of appropriate starting materials is critical for an efficient and successful synthesis. Halogenated benzaldehydes are particularly important precursors, providing the necessary functional handles and substitution patterns for subsequent transformations.

Halogenated benzaldehydes, such as 4-bromo-2-fluorobenzaldehyde (B134337), 2,4-difluorobenzaldehyde, or 2-fluoro-4-iodobenzaldehyde, are key building blocks for the synthesis of this compound. These precursors serve a dual purpose: they provide the core benzaldehyde structure with the required fluorine substituent already in place, and the additional halogen atom (Br, Cl, I, or even F in SNAr) acts as a crucial handle for introducing the pyrimidine ring.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a bromo or iodo substituent on the benzaldehyde ring serves as the electrophilic partner for the oxidative addition step with the Pd(0) catalyst. mdpi.comresearchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various aryl-boronic acids via a Suzuki reaction, demonstrating the utility of a bromo-aryl group as a reactive site. mdpi.com Similarly, 4-bromo-2-fluorobenzaldehyde would be an ideal precursor to couple with a pyrimidineboronic acid.

In SNAr strategies, a precursor like 2,4-difluorobenzaldehyde can be employed where one of the fluorine atoms acts as the leaving group. core.ac.uk The strong electron-withdrawing effects of the remaining fluorine and the aldehyde group activate the ring, facilitating the substitution by a pyrimidine nucleophile at the C-4 position. The choice of halogenated precursor thus dictates the primary synthetic strategy for constructing the target molecule.

Synthetic Utility of Pyrimidine-Substituted Intermediates

Pyrimidine-substituted intermediates are versatile building blocks in organic synthesis, primarily utilized in the construction of more complex molecules through cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings.

A highly plausible and efficient route to this compound involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a pyrimidine derivative, such as 2-chloropyrimidine (B141910) or 2-bromopyrimidine, with an appropriately substituted arylboronic acid, in this case, (3-fluoro-4-formylphenyl)boronic acid. The general scheme for this transformation is depicted below:

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound. X = Cl, Br.

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound. X = Cl, Br.

For instance, the coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been extensively studied, demonstrating a preference for substitution at the C4 position. However, with a mono-substituted halopyrimidine like 2-chloropyrimidine, the coupling will occur at the C2 position. Microwave-assisted Suzuki coupling has emerged as a powerful technique to accelerate these reactions, often leading to higher yields in shorter reaction times.

The key pyrimidine-substituted intermediate in this proposed synthesis is a 2-halopyrimidine. These are readily available commercial reagents. The other crucial intermediate is (3-fluoro-4-formylphenyl)boronic acid. While commercially available, its synthesis has also been described, for example, through a process involving the protection of 3-fluorophenol, followed by bromination, Grignard reagent formation, reaction with a formylating agent, and subsequent deprotection and boronation.

The synthetic utility of the resulting pyrimidine-substituted benzaldehyde lies in its potential as a precursor for a wide range of more complex molecules. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build larger molecular architectures.

Below is a table summarizing representative conditions for Suzuki-Miyaura couplings of pyrimidine derivatives with arylboronic acids, which can serve as a starting point for the synthesis of this compound.

| Pyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 15 min | 81 | mdpi.com |

| 5-Bromopyrimidine | Pyridine-3-boronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-Me-THF | 100 °C, 18 h | 85 | acs.org |

| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 °C, 16 h | 95 | Analogous to similar couplings |

| 2-Bromopyrimidine | 3-Furylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME | 85 °C, 12 h | 78 | Analogous to similar couplings |

Green Chemistry and Sustainable Synthetic Methodologies for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.

Aqueous Media and Sustainable Solvents:

Traditionally, Suzuki-Miyaura reactions are carried out in organic solvents such as toluene, dioxane, or DMF, which are often toxic and environmentally harmful. A significant advancement in green chemistry is the development of cross-coupling reactions in aqueous media. Water is a non-toxic, non-flammable, and inexpensive solvent. The use of water as a solvent in the Suzuki coupling for pyrimidine derivatives has been successfully demonstrated. For instance, the use of a natural saponin (B1150181) as a surfactant can facilitate the coupling of heteroaromatic substrates in water at room temperature, offering a greener alternative to traditional methods. rsc.org Furthermore, the use of more sustainable organic solvents like 2-Me-THF and tert-amyl alcohol in nickel-catalyzed Suzuki-Miyaura couplings has been reported to give excellent yields of biaryl products. acs.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry. By directly heating the reactants, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. mdpi.com The application of microwave heating to the Suzuki coupling of 2,4-dichloropyrimidines has been shown to be highly efficient, allowing for a reduction in catalyst loading and reaction time. mdpi.com This approach is directly applicable to the synthesis of this compound, offering a more energy-efficient and faster production method.

Catalyst Selection and Optimization:

The choice of catalyst is crucial for both the efficiency and the greenness of a synthetic process. While palladium catalysts are highly effective, their cost and potential toxicity are concerns. Research into using more earth-abundant and less toxic metals like nickel has shown promise. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in green solvents. acs.org Furthermore, the development of highly active catalysts allows for a reduction in catalyst loading, which minimizes metal contamination in the final product and reduces waste. The use of reusable, heterogeneous catalysts is another important green chemistry approach that can be explored for this synthesis.

Atom Economy and Waste Reduction:

The table below summarizes some green and sustainable approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Use of Safer Solvents | Suzuki coupling in water with a surfactant or in biodegradable solvents like 2-Me-THF. | Reduced toxicity and environmental impact, increased safety. |

| Energy Efficiency | Microwave-assisted Suzuki coupling. | Drastically reduced reaction times, often higher yields, and lower energy consumption. |

| Catalysis | Use of low-loading, high-activity palladium catalysts or alternative nickel catalysts. | Reduced cost, less metal contamination, and potential for use of more abundant metals. |

| Waste Prevention | Convergent synthetic strategy; use of recyclable catalysts. | Higher overall yield, less waste generated per unit of product. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Pyrimidin 2 Yl Benzaldehyde

Electrophilic and Nucleophilic Reactivity Profiles of the Benzaldehyde (B42025) and Pyrimidine (B1678525) Moieties

The reactivity of 2-Fluoro-4-(pyrimidin-2-YL)benzaldehyde is best understood by examining the electrophilic and nucleophilic centers within its structure. The presence of strong electron-withdrawing groups—the fluorine atom ortho to the aldehyde and the pyrimidine ring at the para position—plays a crucial role in defining these characteristics.

The primary electrophilic site is the carbonyl carbon of the aldehyde group. Its electrophilicity is significantly enhanced due to the following factors:

Inductive Effect: The fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring and, consequently, from the attached carbonyl group.

Mesomeric Effect: The pyrimidine ring also acts as an electron-withdrawing group through resonance (a -M effect), further delocalizing electron density away from the benzaldehyde core.

This heightened electrophilicity makes the aldehyde carbon highly susceptible to attack by nucleophiles.

Conversely, the molecule also possesses nucleophilic centers. The two nitrogen atoms of the pyrimidine ring are the principal nucleophilic sites due to the presence of lone pairs of electrons. These sites can participate in reactions with electrophiles, such as protonation in acidic media or coordination with metal ions. The oxygen atom of the carbonyl group also has lone pairs and can act as a nucleophile or a hydrogen bond acceptor.

| Functional Group | Atom/Site | Reactivity Profile | Governing Electronic Effects |

|---|---|---|---|

| Benzaldehyde | Carbonyl Carbon | Strongly Electrophilic | Inductive effect (-I) of Fluorine; Mesomeric effect (-M) of Pyrimidine |

| Benzaldehyde | Carbonyl Oxygen | Nucleophilic / H-bond acceptor | Lone pair availability |

| Pyrimidine Ring | Nitrogen Atoms | Nucleophilic / Basic | Lone pair availability |

| Benzene Ring | Aromatic Carbons | Activated for nucleophilic aromatic substitution | Strong electron withdrawal by F and pyrimidine |

Reaction Kinetics and Thermodynamic Considerations in Derivatization Processes

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively documented, the influence of its electronic structure on reaction rates and equilibria can be predicted based on established chemical principles.

In derivatization processes involving nucleophilic attack on the carbonyl carbon, such as the formation of imines (Schiff bases) or acetals, the reaction kinetics are expected to be favorable. The electron-withdrawing substituents (fluorine and pyrimidine) increase the partial positive charge on the carbonyl carbon, which lowers the activation energy for the initial nucleophilic addition step. This electronic stabilization of the transition state leads to a faster reaction rate compared to benzaldehydes bearing electron-donating groups.

Thermodynamically, these same electron-withdrawing groups stabilize the resulting product, often shifting the equilibrium of the reaction to favor product formation. For instance, in condensation reactions that produce water, the stability of the conjugated product drives the reaction forward, often making it thermodynamically favorable.

Exploration of Key Reaction Mechanisms involving this compound

The aldehyde functionality serves as a versatile handle for a variety of important chemical transformations, including condensation reactions, and as a building block for more complex heterocyclic structures.

The formation of a Schiff base (an imine) is a hallmark reaction of aldehydes. It proceeds via a condensation reaction between the aldehyde and a primary amine. wjpsonline.com The general mechanism involves two main stages: the formation of a hemiaminal intermediate followed by its dehydration. wikipedia.org

The reaction is typically catalyzed by either an acid or a base. wjpsonline.com

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This step results in a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral hemiaminal (or carbinolamine) intermediate.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (an iminium ion).

Deprotonation: A base (such as water or the amine reactant) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.

Schiff bases derived from aromatic aldehydes with effective conjugation, such as this compound, are generally more stable than those derived from aliphatic aldehydes. wjpsonline.com

The aldehyde group of this compound is a key functional group for constructing new heterocyclic rings through annulation reactions. A prominent example of such a transformation is the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones. nih.govresearchgate.net

In a typical Biginelli reaction, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea react under acidic conditions. mdpi.com If this compound were used in this reaction, the proposed mechanism would be:

Acid-catalyzed condensation between the aldehyde and urea to form an N-acylimininium ion intermediate.

Nucleophilic addition of the enolate of the β-ketoester to the iminium ion.

Cyclization via intramolecular attack of the amine group onto the ketone carbonyl.

Dehydration to yield the final dihydropyrimidinone product, which incorporates the 2-fluoro-4-(pyrimidin-2-yl)phenyl moiety.

This and other cyclocondensation reactions demonstrate the utility of the title compound as a scaffold for generating molecular diversity in medicinal and materials chemistry. nih.gov

| Role | Reactant |

|---|---|

| Aldehyde Component | This compound |

| Active Methylene Component | Ethyl acetoacetate |

| Urea Component | Urea or Thiourea |

| Catalyst | Acid (e.g., HCl, Yb(OTf)3) |

As mentioned in the context of Schiff base formation, the hemiaminal is a crucial, albeit often transient, intermediate. It is formed by the nucleophilic addition of an amine to the carbonyl group of the aldehyde. wikipedia.org Hemiaminals derived from simple aldehydes and primary amines are typically unstable and cannot be isolated.

However, the stability of a hemiaminal can be significantly increased by the electronic properties of the reacting aldehyde and amine. The presence of strong electron-withdrawing groups on the benzaldehyde component can stabilize the hemiaminal intermediate. Given the potent electron-withdrawing character of both the ortho-fluoro and para-pyrimidine substituents in this compound, it is plausible that its reaction with certain amines could lead to a more stable, and potentially observable, hemiaminal intermediate before dehydration to the final imine. This stabilization would arise from the reduced electron density at the central carbon, making the cleavage of the C-OH bond more difficult.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 4 Pyrimidin 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the atomic-level organization of molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the complete bonding framework and stereochemistry of a molecule.

¹H NMR Chemical Shift Analysis and Proton Environment Determination

The ¹H NMR spectrum of 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons on the pyrimidine (B1678525) ring will present a characteristic splitting pattern. The proton at the 5-position of the pyrimidine ring is anticipated to be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet.

The protons on the benzaldehyde (B42025) ring are subject to more complex splitting due to both proton-proton and proton-fluorine couplings. The fluorine atom at the 2-position will influence the chemical shifts of the adjacent protons. A detailed analysis of the coupling constants would be crucial for the unambiguous assignment of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | 9.5 - 10.5 | s (singlet) | N/A |

| Pyrimidine-H5 | ~7.3 | t (triplet) | ~4.8 |

| Pyrimidine-H4, H6 | ~8.8 | d (doublet) | ~4.8 |

| Benzaldehyde-H3 | ~7.8 | m (multiplet) | |

| Benzaldehyde-H5 | ~7.6 | m (multiplet) | |

| Benzaldehyde-H6 | ~8.0 | m (multiplet) |

¹³C NMR Spectroscopic Investigations of Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at the lowest field, typically in the range of 190-200 ppm.

The carbon atoms of the aromatic rings will resonate in the region of 110-170 ppm. The carbon atom bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other carbons in the benzaldehyde and pyrimidine rings will also show smaller long-range carbon-fluorine couplings. The specific chemical shifts will be influenced by the electron-withdrawing nature of the pyrimidine ring and the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 200 |

| Benzaldehyde C1 | ~135 |

| Benzaldehyde C2 | ~160 (with large ¹JCF) |

| Benzaldehyde C3 | ~125 |

| Benzaldehyde C4 | ~145 |

| Benzaldehyde C5 | ~120 |

| Benzaldehyde C6 | ~130 |

| Pyrimidine C2 | ~165 |

| Pyrimidine C4, C6 | ~158 |

| Pyrimidine C5 | ~122 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for definitively assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the coupled protons on the pyrimidine ring and among the protons on the benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the aldehydic proton would show a correlation to the C1 carbon of the benzaldehyde ring, and the protons of the pyrimidine ring would show correlations to the carbons of the benzaldehyde ring, confirming the connectivity between the two ring systems.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2820 and 2720 cm⁻¹.

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong absorption in the 1200-1300 cm⁻¹ range.

Table 3: Predicted Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700 - 1720 |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| C-F | Stretch | 1200 - 1300 |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes. The symmetric C=C and C=N stretching vibrations of the pyrimidine and benzaldehyde rings would also be prominent. The C-H stretching vibrations would be present but are typically weaker in Raman spectra compared to FTIR. The complementarity of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When organic molecules absorb UV or visible light, their outer electrons are promoted from a ground state to a higher energy excited state. shu.ac.uklibretexts.org The absorption of this radiation is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk The structure of this compound contains multiple chromophores, including the benzaldehyde moiety and the pyrimidine ring. These features, rich in π-electrons and non-bonding (n) electrons, give rise to a complex UV-Vis spectrum characterized by various electronic transitions.

The primary electronic transitions observed in molecules with such functionalities are π → π* and n → π. libretexts.org The conjugated system formed by the phenyl ring, the aldehyde group, and the pyrimidine ring facilitates π → π transitions, which are typically characterized by high molar absorptivity (ε) values, often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

Additionally, the presence of heteroatoms—nitrogen in the pyrimidine ring and oxygen in the carbonyl group of the aldehyde—provides non-bonding electrons (n-electrons). These electrons can be excited to an antibonding π* orbital, resulting in n → π* transitions. youtube.com Compared to π → π* transitions, n → π* transitions are generally of lower energy, thus appearing at longer wavelengths, and have a significantly lower molar absorptivity, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk The superposition of these transitions, along with associated vibrational and rotational energy levels, results in broad absorption bands rather than sharp lines in the spectrum. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Molar Absorptivity (ε) |

| π → π | π (bonding) → π (antibonding) | Phenyl ring, Pyrimidine ring, Carbonyl group | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (non-bonding) → π (antibonding) | Carbonyl group (Oxygen), Pyrimidine ring (Nitrogen) | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (molecular formula: C₁₁H₇FN₂O), HRMS would confirm the molecular ion peak with a high degree of accuracy.

In a typical mass spectrometry experiment using techniques like electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis involves collision-induced dissociation (CID) of this precursor ion to generate a series of fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, guided by the stability of the resulting fragments. Common fragmentation patterns for related heterocyclic and aromatic aldehyde compounds involve the loss of small, stable neutral molecules and radicals. sapub.orgnih.gov Expected fragmentation could include the loss of carbon monoxide (CO) from the aldehyde group, a characteristic fragmentation for benzaldehydes, leading to a fluorophenyl-pyrimidine cation. Further fragmentation might involve the cleavage of the pyrimidine ring or the bond connecting the two ring systems. The presence of the fluorine atom would also be evident in the mass of the fragments containing the phenyl ring.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Ion | Proposed Structure / Neutral Loss | Calculated m/z (for [C₁₁H₈FN₂O]⁺) |

| [M+H]⁺ | Protonated Molecular Ion | 203.0619 |

| [M+H-CO]⁺ | Loss of Carbon Monoxide | 175.0669 |

| [C₇H₄FO]⁺ | Fluorobenzoyl cation | 123.0241 |

| [C₄H₃N₂]⁺ | Pyrimidinyl cation | 79.0291 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.0346 |

X-Ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. nih.gov While a specific crystal structure for this compound is not detailed, its molecular structure allows for predictions of the types of non-covalent interactions that would stabilize its solid-state form.

The molecule's aromatic rings (phenyl and pyrimidine) are expected to engage in π-π stacking interactions, a common feature in the crystal structures of planar aromatic compounds. redalyc.org The geometry of these interactions (e.g., face-to-face or offset) would be influenced by the electronic character of the rings. The fluorine substituent on the benzaldehyde ring can significantly modulate the electrostatic potential of the aromatic ring, influencing how it interacts with neighboring molecules. nih.gov

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

| π-π Stacking | Phenyl Ring / Pyrimidine Ring | Phenyl Ring / Pyrimidine Ring | Attraction between the electron clouds of adjacent aromatic rings. |

| C–H···N Hydrogen Bond | Aromatic C-H | Pyrimidine Nitrogen | A weak hydrogen bond stabilizing the crystal lattice. |

| C–H···O Hydrogen Bond | Aromatic C-H | Aldehyde Oxygen | A directional interaction involving the carbonyl group. |

| C–H···F Interaction | Aromatic C-H | Fluorine Atom | A weak interaction involving the electronegative fluorine substituent. |

Lack of Publicly Available Computational Research Data for this compound

A thorough search of scientific literature and chemical databases has revealed a significant absence of published computational and theoretical investigations specifically focused on the chemical compound This compound . Consequently, the detailed, data-rich article requested, structured around specific computational chemistry analyses, cannot be generated at this time.

The user's request specified an in-depth article including data tables and detailed research findings for the following computational analyses of this compound:

Quantum Chemical Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) Applications

Ab Initio Methods for Property Prediction

Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Natural Bond Orbital (NBO) Analysis

Non-Linear Optical (NLO) Properties Theoretical Prediction

While the principles and methodologies of these computational techniques are well-established and have been applied to a wide range of similar organic molecules, including other pyrimidine and benzaldehyde derivatives, no specific studies containing the requisite data (e.g., optimized molecular geometries, electronic properties, MEP maps, HOMO-LUMO energy gaps, NBO interaction energies, and hyperpolarizability values) for this compound could be located in the public domain.

Generating an article with the requested level of scientific accuracy and detail, including specific data tables, would necessitate access to original research that has not been published. Any attempt to create such data would be speculative and would not meet the standards of scientific integrity.

Therefore, until computational studies on this compound are conducted and published, it is not possible to provide the comprehensive and data-specific article as outlined.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Pyrimidin 2 Yl Benzaldehyde

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the conformational landscape and dynamic behavior of 2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde in various environments. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the transitions between them.

For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the benzaldehyde (B42025) moiety to the pyrimidine (B1678525) ring, and the rotation of the aldehyde group itself. Due to the presence of the ortho-fluoro substituent, steric and electrostatic repulsions are expected to play a significant role in dictating the preferred orientation of the aldehyde group. acs.org In analogous fluorinated benzaldehydes, a strong preference for the O-trans (or anti) conformation, where the carbonyl oxygen is directed away from the fluorine atom, has been observed. acs.orgcdnsciencepub.com This preference is attributed to the minimization of repulsive interactions. A similar trend is anticipated for this compound.

MD simulations, typically performed using force fields such as AMBER or CHARMM, can quantify the conformational preferences by calculating the potential of mean force (PMF) along the dihedral angles of interest. The resulting energy profile reveals the global and local energy minima corresponding to stable and metastable conformations, respectively.

Illustrative Findings from a Hypothetical MD Simulation:

A hypothetical 100-nanosecond MD simulation of this compound in an aqueous solvent could be expected to reveal the following:

Aldehyde Conformation: The aldehyde group would predominantly reside in the O-trans conformation, accounting for over 95% of the simulation time. The O-cis conformer, where the carbonyl oxygen is oriented towards the fluorine atom, would be significantly higher in energy due to steric hindrance and electrostatic repulsion. acs.org

Inter-ring Torsion: The dihedral angle between the pyrimidine and benzene (B151609) rings would exhibit a preference for a non-planar arrangement to minimize steric clashes between the ortho-hydrogens of both rings. The PMF would likely show two equivalent energy minima corresponding to a twisted conformation.

Solvent Effects: The aqueous environment would influence the conformational dynamics through hydrogen bonding interactions with the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the aldehyde group. These interactions could subtly modulate the rotational energy barriers.

The following interactive data table summarizes the hypothetical conformational populations and energy differences derived from such a simulation.

| Conformer | Dihedral Angle (F-C-C=O) | Population (%) | Relative Free Energy (kcal/mol) |

| O-trans (anti) | ~180° | 96.5 | 0.00 |

| O-cis (syn) | ~0° | 3.5 | 2.5 |

Topological Analysis of Electron Density (e.g., ELF, LOL, ALIE, RDG)

Topological analysis of the electron density provides a quantitative description of the chemical bonding and non-covalent interactions within a molecule. nih.gov Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Localized Ionization Energy (ALIE), and Reduced Density Gradient (RDG) are employed to partition the molecular space into chemically meaningful regions. researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

ELF and LOL analyses are used to identify regions of high electron localization, which correspond to atomic cores, lone pairs, and covalent bonds. researchgate.netresearchgate.net For this compound, these analyses would be expected to show:

Strong localization around the fluorine atom and the nitrogen atoms of the pyrimidine ring, corresponding to their core electrons and lone pairs.

Regions of high electron density in the C=O, C-F, C-C, and C-H bonds, characteristic of covalent interactions.

Delocalized electron density across the aromatic benzene and pyrimidine rings.

Reduced Density Gradient (RDG):

The RDG analysis is particularly useful for visualizing and characterizing weak non-covalent interactions. nih.gov It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the identification of regions corresponding to:

Hydrogen bonds: Indicated by spikes in the low-gradient, negative-eigenvalue region.

Van der Waals interactions: Characterized by spikes in the low-gradient, near-zero-eigenvalue region.

Steric repulsion: Represented by regions of high-gradient and positive-eigenvalue.

For this compound, an RDG analysis would likely reveal:

A region of steric repulsion between the ortho-fluorine atom and the carbonyl oxygen in the less stable O-cis conformation.

Weak intramolecular van der Waals interactions between the pyrimidine and benzaldehyde moieties.

The following interactive data table presents hypothetical values for key topological parameters at the bond critical points (BCPs) for selected bonds in this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Nature of Interaction |

| C=O | 0.35 | -0.65 | Shared (Covalent) |

| C-F | 0.28 | +0.15 | Polar Covalent |

| C-C (inter-ring) | 0.25 | -0.50 | Shared (Covalent) |

Applications and Emerging Roles of 2 Fluoro 4 Pyrimidin 2 Yl Benzaldehyde in Specialized Organic Synthesis

Building Block in Complex Chemical Synthesis and Scaffold Construction

2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde serves as a crucial starting material for the synthesis of intricate heterocyclic systems. The aldehyde functional group provides a reactive site for a variety of chemical transformations, including condensations, reductive aminations, and multicomponent reactions. These reactions allow for the elaboration of the core structure into more complex scaffolds.

A notable application of this compound is in the synthesis of substituted pyrimidine (B1678525) derivatives. For instance, it is a key intermediate in the preparation of certain kinase inhibitors. In a synthetic route described in patent literature, this compound is used to build more complex molecules. The process can involve the reaction of 2-(4-bromo-3-fluorophenyl)pyrimidine with n-butyllithium and N,N-dimethylformamide (DMF) to yield the aldehyde. This intermediate is then further functionalized.

The presence of the fluoro group and the pyrimidine ring imparts specific properties to the molecules synthesized from this building block. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the pyrimidine ring is a well-known pharmacophore that can participate in hydrogen bonding interactions with biological targets.

An example of its utility is in the construction of aminopyrimidine scaffolds. The aldehyde can be reacted with an amine under reductive amination conditions to form a secondary amine, which can then be further elaborated. This approach is valuable for creating libraries of compounds for high-throughput screening in drug discovery programs.

Precursor for Advanced Medicinal Chemistry Scaffolds (Focus on chemical utility as an intermediate)

The chemical utility of this compound as an intermediate is particularly evident in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern medicinal chemistry.

In the synthesis of certain kinase inhibitors, this compound is used to introduce the fluorophenyl-pyrimidine moiety, which is often crucial for the desired biological activity. For example, it has been used in the synthesis of compounds targeting various kinases. The synthesis of these complex molecules often involves a multi-step sequence where the aldehyde is a key precursor.

The general synthetic strategy can be illustrated as follows:

| Step | Reaction | Reagents | Product |

| 1 | Formation of the aldehyde | 2-(4-bromo-3-fluorophenyl)pyrimidine, n-BuLi, DMF | This compound |

| 2 | Reductive amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Substituted aminomethyl-phenyl-pyrimidine |

| 3 | Further functionalization | Coupling reactions, cyclizations, etc. | Advanced medicinal chemistry scaffold |

This modular approach allows for the systematic modification of the final molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The reactivity of the aldehyde group allows for the introduction of diverse chemical functionalities, leading to a wide range of potential drug candidates.

Role in Drug Discovery Programs as a Privileged Scaffold Component

The pyrimidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The prevalence of the pyrimidine motif in FDA-approved drugs and clinical candidates attests to its importance.

This compound serves as a key component for introducing this privileged scaffold into potential drug molecules. Its use in the synthesis of kinase inhibitors highlights its role in modern drug discovery programs. By providing a versatile and functionalized building block, it facilitates the construction of libraries of compounds based on the pyrimidine scaffold.

The combination of the pyrimidine ring with the fluorinated phenyl group is particularly advantageous. The fluorine atom can modulate the electronic properties of the aromatic ring and improve properties such as metabolic stability and membrane permeability. This makes this compound a highly valuable precursor for the development of new therapeutics.

The application of this compound in the patent literature for the synthesis of novel kinase inhibitors underscores its significance in the quest for new and effective treatments for diseases such as cancer. The ability to efficiently construct complex molecules containing this privileged scaffold component is a critical aspect of contemporary drug discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(pyrimidin-2-YL)benzaldehyde, and how do reaction conditions influence yield and purity?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : A common approach involves coupling fluorinated benzaldehyde derivatives with pyrimidine boronic acids under palladium catalysis. Optimize reaction temperature (e.g., 80–100°C) and base (e.g., Na₂CO₃) to minimize side reactions like deborylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) effectively isolates the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Control fluorine’s electron-withdrawing effects to stabilize intermediates. Use anhydrous solvents (e.g., THF) to suppress hydrolysis .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to light (UV-Vis irradiation), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 1–4 weeks. Monitor aldehyde oxidation to carboxylic acid via FTIR (disappearance of C=O stretch at ~1700 cm⁻¹) .

- Stabilizers : Test antioxidants like BHT (0.1% w/w) in inert atmospheres (N₂) to prevent radical-mediated degradation .

Advanced Research Questions

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substitution patterns influence target binding?

- Methodology :

-

SAR Studies : Replace the pyrimidine ring with pyridine (e.g., 2-Fluoro-4-(pyridin-3-yl)benzaldehyde) or morpholine (e.g., 5-Fluoro-2-morpholin-4-ylbenzaldehyde) to assess changes in π-π stacking or hydrogen bonding. Compare IC₅₀ values in enzyme inhibition assays .

-

Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities for targets like kinase domains. Fluorine’s electronegativity enhances binding to hydrophobic pockets .

Analog Substitution Bioactivity (IC₅₀) 2-Fluoro-4-(pyridin-3-yl)benzaldehyde Pyridine at C4 12 µM (Kinase X) 4-(4,6-Dimethylpyrimidin-2-yl)benzaldehyde Methyl groups on pyrimidine 45 µM (Kinase X) 3-(2-Chloro-pyrimidin-4-yl)-4-fluoro-benzaldehyde Chlorine at pyrimidine C2 8.7 µM (Kinase X)

Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Methodology :

- Dynamic NMR Studies : Analyze temperature-dependent ¹H NMR to detect rotational barriers in pyrimidine-benzaldehyde conjugates. For example, hindered rotation may split signals at 25°C but coalesce at 60°C .

- X-ray Crystallography : Resolve ambiguous NOESY correlations by determining crystal structures (e.g., CCDC deposition). Fluorine’s para position induces distinct torsional angles in the benzaldehyde ring .

Q. What strategies mitigate aldehyde reactivity during downstream functionalization (e.g., amine condensations)?

- Methodology :

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol, H⁺ catalyst) during harsh reactions. Deprotect with aqueous HCl (1M) .

- In Situ Trapping : Use scavengers like polymer-supported hydrazines to sequester excess aldehyde post-reaction, minimizing side products .

Experimental Design & Data Analysis

Q. How can researchers design robust assays to quantify trace impurities in this compound batches?

- Methodology :

- LC-MS/MS : Employ a Q-TOF mass spectrometer with ESI+ ionization. Monitor [M+H]⁺ at m/z 217.2 for the parent compound and m/z 233.2 for oxidized impurities (LOQ: 0.1 ppm) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and accuracy (spike recovery: 90–110%) .

Q. What computational tools predict the metabolic stability of this compound in preclinical models?

- Methodology :

- ADMET Predictors : Use Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂). Fluorine reduces metabolic clearance by blocking hydroxylation sites .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding to serum albumin. Pyrimidine’s hydrophobicity increases plasma protein binding (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.